ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate
Description
Properties
IUPAC Name |
ethyl 3-oxo-4-(1-phenyltetrazol-5-yl)sulfanylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-2-20-12(19)8-11(18)9-21-13-14-15-16-17(13)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZXWTBGSXLIKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NN=NN1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401201998 | |
| Record name | Ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401201998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877052-30-7 | |
| Record name | Ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=877052-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401201998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate involves several steps. One common method is the reaction of ethyl acetoacetate with 1-phenyl-1H-tetrazole-5-thiol under specific conditions. The reaction typically requires a base, such as sodium ethoxide, and is carried out in an organic solvent like ethanol. The reaction mixture is then heated to reflux, and the product is isolated through filtration and purification techniques .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can convert the carbonyl group to an alcohol or reduce the tetrazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrazole ring or the ester group is replaced by other functional groups.
Scientific Research Applications
Ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is used to study the interactions of tetrazole-containing molecules with biological targets. This includes enzyme inhibition studies and receptor binding assays.
Mechanism of Action
The mechanism of action of ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the biological activity of carboxyl-containing molecules. This interaction can lead to the inhibition of enzymes or the modulation of receptor activity, depending on the specific biological target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Functional Differences
The compound’s structural analogs differ primarily in substituents at the 4-position of the β-keto ester. Key comparisons include:
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
- Substituent : 2,4,5-Trifluorophenyl (electron-withdrawing fluorine atoms).
- Properties: Increased lipophilicity due to fluorine atoms, enhancing membrane permeability. The electron-deficient aromatic ring may stabilize the keto form, reducing enol tautomerization compared to the tetrazole-thio analog .
- Applications : Used as a substrate in enzymatic studies (e.g., transaminase assays), where fluorine substitution modulates enzyme binding kinetics .
Ethyl 3-methylbutanoate (Ethyl isovalerate)
- Substituent : Simple branched alkyl (isopropyl).
- Properties: Lower molecular weight (130.18 g/mol) and higher volatility due to nonpolar substituents. Lacks hydrogen-bonding capacity, resulting in poor solubility in polar solvents .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility (Predicted) | Volatility | Key Functional Group Impact |
|---|---|---|---|---|
| Ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate | 306.07 | High (polar tetrazole, thioether) | Low | Hydrogen-bond acceptor, steric bulk |
| Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | 260.10 | Moderate (fluorine-enhanced lipophilicity) | Moderate | Electron-withdrawing stabilization |
| Ethyl isovalerate | 130.18 | Low (nonpolar alkyl) | High | Minimal polarity, high volatility |
Chromatographic Behavior
- The tetrazole-thio compound’s high polarity and molecular weight suggest prolonged retention in reverse-phase HPLC compared to volatile esters like ethyl isovalerate, which elute early due to low boiling points .
- Fluorinated analogs (e.g., trifluorophenyl derivative) exhibit intermediate retention, influenced by fluorine’s electronegativity and lipophilicity .
Biological Activity
Ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate is a compound of significant interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound has the molecular formula C13H14N4O3S and a molecular weight of 306.34 g/mol. It contains a tetrazole ring , which is known for its ability to mimic carboxylic acids in biological systems, potentially influencing various biological interactions and activities .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The tetrazole moiety can inhibit enzymes by mimicking substrate structures, leading to altered metabolic pathways.
- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways that regulate cellular functions such as proliferation and apoptosis .
Antimicrobial Activity
Research indicates that similar tetrazole-containing compounds exhibit antimicrobial properties. This compound has been evaluated for its antibacterial efficacy against various pathogens:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Active |
| Escherichia coli | Active |
| Bacillus subtilis | Active |
| Aspergillus niger | Moderate |
| Candida albicans | Moderate |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .
Case Studies
A notable study evaluated the synthesis and antimicrobial activity of several tetrazole derivatives, including this compound. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The structure–activity relationship (SAR) indicated that modifications to the tetrazole ring could enhance antimicrobial potency .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other tetrazole derivatives:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 5-phenyltetrazole | Lacks ester and carbonyl groups | Moderate antibacterial |
| 1-Phenyl-1H-tetrazole-5-thiol | Precursor to the target compound | Limited activity |
| Ethyl 3-(2-hydroxyphenyl)-4-thiazolidinone | Contains thiazolidinone ring | Strong antifungal |
This compound stands out due to its combination of functional groups that enhance its biological interactions .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate and related tetrazole derivatives?
- Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical protocol involves reacting a tetrazole-thiol precursor (e.g., 1-phenyl-1H-tetrazole-5-thiol) with a β-keto ester derivative (e.g., ethyl 3-oxobutanoate) under basic conditions. Heterogeneous catalysis using Bleaching Earth Clay (pH 12.5) in PEG-400 at 70–80°C for 1 hour is effective for similar tetrazole-thioether syntheses . Reaction progress is monitored via TLC, followed by isolation through ice-water quenching, filtration, and recrystallization in aqueous acetic acid.
Q. How are structural and purity characteristics validated for this compound?
- Answer : Key techniques include:
- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S–C absorption at ~650 cm⁻¹).
- ¹H NMR : Identifies chemical environments (e.g., ethyl ester protons at δ 1.2–1.4 ppm, aromatic protons at δ 7.2–7.8 ppm).
- Elemental analysis : Validates purity by matching experimental vs. theoretical C/H/N/S percentages .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?
- Answer : Systematic optimization involves:
- Solvent screening : Polar aprotic solvents (e.g., PEG-400) enhance reaction rates by stabilizing intermediates.
- Catalyst loading : Bleaching Earth Clay (10 wt%) balances catalytic activity and ease of separation.
- Temperature control : Maintaining 70–80°C minimizes side reactions (e.g., ester hydrolysis).
- Statistical design : Use randomized block designs with split-split plots to test variables like solvent, catalyst, and temperature .
Q. What strategies resolve contradictions in biological activity data for structurally similar tetrazole derivatives?
- Answer : Conflicting results (e.g., varying kinase inhibition) require:
- Dose-response profiling : Establish IC₅₀ values under standardized assay conditions.
- Structural analogs : Compare activity of derivatives with systematic substitutions (e.g., fluorophenyl vs. dichlorophenyl groups) to identify pharmacophores.
- Computational docking : Map binding poses to active sites (e.g., protein kinases) using tools like AutoDock Vina to rationalize activity differences .
Q. How does the compound’s environmental stability impact experimental design for ecotoxicological studies?
- Answer : Design long-term stability assays in abiotic/biotic matrices (water, soil) under varying pH, UV exposure, and microbial activity. Use LC-MS/MS to track degradation products. Align with frameworks like Project INCHEMBIOL to assess ecological risks .
Methodological Guidance
Q. What analytical workflows are recommended for characterizing impurities in synthesized batches?
- Answer :
- HPLC-PDA : Quantify impurities >0.1% using reverse-phase C18 columns (acetonitrile/water gradient).
- HRMS : Confirm molecular formulas of unknown peaks.
- Stability-indicating methods : Stress testing (heat, light, oxidation) identifies degradation pathways .
Q. How can theoretical frameworks guide mechanistic studies of this compound’s reactivity?
- Answer : Apply frontier molecular orbital (FMO) theory to predict nucleophilic/electrophilic sites. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for thioether bond formation. Validate with kinetic isotope effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
